molecular formula C13H9NOS B2432453 3-(3-Thienylmethylene)indolin-2-one CAS No. 947265-08-9

3-(3-Thienylmethylene)indolin-2-one

Cat. No.: B2432453
CAS No.: 947265-08-9
M. Wt: 227.28
InChI Key: YBJXUOGWYIYONY-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 3-(3-Thienylmethylene)indolin-2-one scaffold is a compound of significant interest in medicinal chemistry and materials science research. As a core structural motif, it is related to a class of compounds that have demonstrated potent biological activities in scientific studies. Researchers are particularly interested in this scaffold for its potential as an apoptosis-inducing agent. Structurally similar (Z)-(thienylmethylene)-2-indolone compounds have been identified as valuable electron-accepting building blocks in the development of conjugated polymers. These polymers exhibit strong absorption in the near-infrared (NIR) range and possess small optical bandgaps, making them promising for research in organic electronics, including polymer solar cells and photodetectors . In a biomedical research context, analogs of this compound, specifically 3,3-di(indolyl)indolin-2-ones, have been investigated as novel scaffolds for α-glucosidase inhibitors, showing moderate to potent inhibitory activity . Furthermore, hybrids merging the indole and indolin-2-one scaffolds have been synthesized and shown to act as pro-apoptotic agents, inducing cell death in various cancer cell lines through mechanisms such as cell cycle arrest at the G2/M phase, increasing the expression of caspase-3, caspase-9, and Bax, and modulating reactive oxygen species (ROS) levels . This compound is offered for Research Use Only to support these and other innovative scientific investigations.

Properties

IUPAC Name

(3Z)-3-(thiophen-3-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-8H,(H,14,15)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJXUOGWYIYONY-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CSC=C3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CSC=C3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-Thienylmethylene)indolin-2-one typically involves the condensation of indolin-2-one with a thienylmethylene precursor. One common method is the Knoevenagel condensation, where indolin-2-one reacts with a thienyl aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3-(3-Thienylmethylene)indolin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, copper sulfate), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

3-(3-Thienylmethylene)indolin-2-one exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anti-inflammatory Properties

Research indicates that this compound acts as a potent anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a concentration-dependent manner. This effect is mediated through the inhibition of nitric oxide production and modulation of signaling pathways, including NF-κB and MAPK .

Anticancer Activity

The compound has shown promise in anticancer research, demonstrating cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through interference with key signaling pathways related to cancer progression .

Antimicrobial Effects

Preliminary studies have indicated that 3-(3-Thienylmethylene)indolin-2-one possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Medical Applications

Given its diverse biological activities, 3-(3-Thienylmethylene)indolin-2-one is being explored for several medical applications:

Potential Therapeutics

  • Cancer Treatment: Due to its anticancer properties, it is being evaluated as a potential treatment for various malignancies.
  • Anti-inflammatory Drugs: Its ability to reduce inflammation positions it as a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
  • Infectious Diseases: The antimicrobial activity opens avenues for its use in developing treatments for infections resistant to current antibiotics.

Industrial Applications

In addition to its medical uses, 3-(3-Thienylmethylene)indolin-2-one has applications in various industries:

  • Pharmaceutical Industry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Agrochemicals: Its biological activity may be harnessed in developing new agrochemical products aimed at pest control or plant health.

Case Studies

Several case studies highlight the effectiveness of 3-(3-Thienylmethylene)indolin-2-one:

  • Study on Anti-inflammatory Mechanism:
    • Researchers demonstrated that treatment with this compound significantly inhibited LPS-induced TNF-α and IL-6 production in RAW264.7 macrophages, suggesting its potential for inflammatory disease management .
  • Anticancer Screening:
    • A study reported that derivatives similar to 3-(3-Thienylmethylene)indolin-2-one exhibited significant growth inhibition across multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 3-(3-Thienylmethylene)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound also modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response .

Biological Activity

3-(3-Thienylmethylene)indolin-2-one is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-(3-Thienylmethylene)indolin-2-one consists of an indolin-2-one core with a thienylmethylene substituent. This unique structure contributes to its biological activities, making it a subject of interest in medicinal chemistry.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of indolin-2-one, including 3-(3-Thienylmethylene)indolin-2-one, exhibit significant anti-inflammatory properties. For instance, a study evaluated various 3-substituted indolin-2-one derivatives for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that certain derivatives could suppress nitric oxide production and inhibit signaling pathways associated with inflammation (e.g., NF-κB and MAPK pathways) .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies have revealed that 3-(3-Thienylmethylene)indolin-2-one possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

3. Anticancer Properties

Research into the anticancer potential of 3-(3-Thienylmethylene)indolin-2-one has yielded encouraging results. A study focused on its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The compound demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .

Cell Line IC50 Value (µM) Mechanism
MCF-74.375 - 5.014Induction of apoptosis
HCT1163.236 - 4.944Cell cycle arrest at G2/M phase
HepG2Moderate activityROS generation and apoptosis induction

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, researchers synthesized multiple derivatives based on the indolin-2-one scaffold and tested their anti-inflammatory properties in macrophage cells stimulated with lipopolysaccharides (LPS). The most potent derivative significantly reduced the levels of IL-6 and TNF-α in a dose-dependent manner, indicating strong anti-inflammatory potential .

Case Study 2: Anticancer Activity

A series of compounds derived from 3-(3-Thienylmethylene)indolin-2-one were evaluated for their cytotoxic effects against cancer cell lines. The study revealed that these compounds not only inhibited cell proliferation but also induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

The biological activities of 3-(3-Thienylmethylene)indolin-2-one can be attributed to its ability to interact with various molecular targets:

  • Anti-inflammatory : Inhibition of NF-kB signaling pathway and reduction in cytokine production.
  • Antimicrobial : Disruption of bacterial cell membrane integrity.
  • Anticancer : Induction of apoptosis via mitochondrial pathways and modulation of oxidative stress markers.

Q & A

Q. What are the common synthetic routes for 3-(3-Thienylmethylene)indolin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between indolin-2-one and thiophene-derived aldehydes. A standard protocol involves refluxing indolin-2-one with 3-thiophenecarboxaldehyde in acetic acid, catalyzed by Lewis acids (e.g., ZnCl₂) . Optimization includes:

  • Temperature control : Prolonged reflux (3–6 hours) enhances yield but risks side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility for alkylation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) resolves stereoisomers (E/Z configurations) .

Q. How can the purity and structural identity of 3-(3-Thienylmethylene)indolin-2-one be confirmed experimentally?

  • NMR spectroscopy : Look for characteristic peaks:
  • ¹H NMR : δ 7.8–8.2 ppm (methylene proton), δ 6.5–7.5 ppm (thiophene and indole protons) .
  • ¹³C NMR : δ 170–175 ppm (ketone C=O), δ 120–140 ppm (aromatic carbons) .
    • Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., C₁₃H₉NOS requires m/z 227.04) .
    • HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are suitable for evaluating 3-(3-Thienylmethylene)indolin-2-one?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
  • Enzyme inhibition : Screen against kinases (e.g., CDK2) or proteases using fluorescence-based assays .
  • Binding studies : Surface plasmon resonance (SPR) to assess affinity for α-synuclein fibrils or other protein targets .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of 3-(3-Thienylmethylene)indolin-2-one derivatives?

  • Crystallization : Use slow evaporation in DCM/hexane (1:3) to obtain single crystals .
  • Data collection : SHELXTL or similar software for structure refinement. Key metrics:
  • R-factor : <0.05 for high-confidence models .
  • Torsion angles : Confirm E/Z configuration (e.g., C3–C8–C9–S1 dihedral angle) .
    • Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G*) .

Q. How can contradictory bioactivity data in structurally similar indolin-2-one analogs be reconciled?

Discrepancies may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition but reduce solubility .
  • Stereochemical variability : Z-isomers often show lower IC₅₀ values than E-isomers in cytotoxicity assays . Resolution strategies :
  • SAR studies : Systematically vary substituents (Table 1).
  • Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., α-synuclein) .

Table 1 : Structure-Activity Relationships (SAR) for Indolin-2-one Derivatives

SubstituentPositionBioactivity TrendReference
-OCH₃4↑ Solubility, ↓ IC₅₀
-NO₂4↑ Kinase inhibition
Thienyl3↑ Selectivity for α-synuclein

Q. What strategies enhance the binding affinity of 3-(3-Thienylmethylene)indolin-2-one to α-synuclein fibrils?

  • Derivatization : Introduce fluorinated groups (e.g., -CF₃) to improve hydrophobic interactions .
  • Alkylation : N-alkylation (e.g., benzyl groups) increases membrane permeability .
  • Isotopic labeling : Synthesize ¹⁸F-labeled analogs for PET imaging of fibril dynamics .

Q. How can mechanistic studies differentiate between covalent and non-covalent interactions of 3-(3-Thienylmethylene)indolin-2-one with biological targets?

  • Time-dependent assays : Pre-incubate compound with target; irreversible binding shows reduced reversibility upon dialysis .
  • Mass spectrometry : Detect adducts (e.g., +78 Da for glutathione conjugation) .
  • ITC (Isothermal Titration Calorimetry) : Exothermic peaks indicate non-covalent binding; covalent modifiers show no heat change .

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